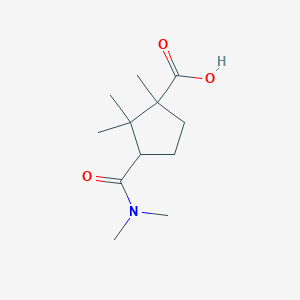![molecular formula C10H7F3N2 B1276572 (2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile CAS No. 71682-89-8](/img/structure/B1276572.png)
(2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile, also known as trifluoromethylphenylacrylonitrile (TFMPAN), is a synthetic organic compound that has been studied for its potential use in various scientific research applications. It is a colorless liquid with a boiling point of 135-136°C and a melting point of -74°C. It is a highly polar compound, exhibiting strong hydrogen bonding and dipole-dipole interactions. TFMPAN has been studied for its potential use in the synthesis of other compounds, as well as its potential applications in the fields of biochemistry, pharmacology, and drug discovery.
Aplicaciones Científicas De Investigación
1. Photophysical Properties and Frontier Orbitals
A study by Percino et al. (2016) analyzed the molecular structures of α,β-unsaturated acrylonitrile derivatives, including compounds similar to (2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile. Their work focused on the photophysical properties and frontier orbitals of these compounds, highlighting their significance in optical applications and electronic interactions (Percino et al., 2016).
2. Cyclization Kinetics in Chemical Synthesis
Research by Platonova et al. (2013) investigated the cyclization kinetics of similar compounds, emphasizing their utility in chemical synthesis. This study provides insights into the reaction mechanisms and potential applications in creating complex chemical structures (Platonova et al., 2013).
3. Optical and Supramolecular Characterization
Percino et al. (2017) conducted a study on compounds closely related to this compound, focusing on their optical and supramolecular properties. This research highlights the potential of these compounds in developing advanced materials with specific optical characteristics (Percino et al., 2017).
4. Non-Hydrogen Bonding Interactions
A study by Zhang et al. (2011) explored the non-hydrogen bonding interactions in ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, providing insights into the molecular behavior and potential applications in material science and molecular engineering (Zhang et al., 2011).
5. Applications in Polymer Technology
Tao et al. (2009) synthesized and characterized fluorinated polyimides, using derivatives related to this compound. This research is significant for the development of high-performance polymers with applications in electronics and material science (Tao et al., 2009).
Mecanismo De Acción
Safety and Hazards
While specific safety and hazard information for the compound “(2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile” is not available, similar compounds have been associated with certain hazards. For example, the compound “(2Z)-2-[(E)-(methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile” has been associated with hazard statements H302, H312, and H332 .
Direcciones Futuras
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new compounds, including “(2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile”, could be a future direction in this field.
Propiedades
IUPAC Name |
(Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-7(2-4-8)9(15)5-6-14/h1-5H,15H2/b9-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHUYEGEZRFKOV-UITAMQMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C#N)/N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420609 |
Source


|
| Record name | (2Z)-3-Amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71682-89-8 |
Source


|
| Record name | (2Z)-3-Amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)
![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)











![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)
